molecular formula C18H20O6 B14274899 2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid CAS No. 168287-25-0

2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid

Katalognummer: B14274899
CAS-Nummer: 168287-25-0
Molekulargewicht: 332.3 g/mol
InChI-Schlüssel: CLPXVTMSMJUBPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid is an organic compound with a complex structure that includes multiple methoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid is unique due to its specific arrangement of methoxy groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

168287-25-0

Molekularformel

C18H20O6

Molekulargewicht

332.3 g/mol

IUPAC-Name

2-[(3,5-dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid

InChI

InChI=1S/C18H20O6/c1-21-13-6-11(7-14(9-13)22-2)5-12-8-15(23-3)10-16(24-4)17(12)18(19)20/h6-10H,5H2,1-4H3,(H,19,20)

InChI-Schlüssel

CLPXVTMSMJUBPC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)CC2=C(C(=CC(=C2)OC)OC)C(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.